5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves several steps, including nitration, chlorination, and the formation of ether linkages. While the exact synthesis pathway for "5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline" is not directly detailed in available literature, similar compounds have been synthesized through multi-step reactions that include formation of the quinoline core followed by sequential introduction of substituents. For instance, compounds with related structures have been synthesized by starting with a nitrophenol or nitroaniline precursor, followed by quinoline formation and subsequent modification through chlorination and etherification processes (Dyablo et al., 2015).
Molecular Structure Analysis
Quinoline derivatives exhibit complex molecular structures characterized by aromaticity, heteroatoms, and various functional groups that influence their chemical behavior and interaction with biological systems. The molecular structure of quinoline derivatives is often analyzed using techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and X-ray crystallography, providing detailed information on the arrangement of atoms and the electronic environment within the molecule. Such structural analyses are critical for understanding the compound's reactivity and potential applications.
Chemical Reactions and Properties
The chemical properties of "this compound" are influenced by its functional groups. The presence of a nitro group can facilitate electrophilic substitution reactions, while the ether linkage may participate in nucleophilic substitution reactions. Quinoline derivatives are known to undergo various chemical reactions, including but not limited to, nucleophilic substitution, ring transformation reactions, and reactions with amines and thiophenol (Hassnin, 2012).
properties
IUPAC Name |
5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-12-11-13(4-6-16(12)21(22)23)24-9-10-25-17-7-5-15(19)14-3-2-8-20-18(14)17/h2-8,11H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBYYRBOGDLUES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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